molecular formula C3H2Br3ClO2 B098993 2,2,2-Tribromoethyl chloroformate CAS No. 17182-43-3

2,2,2-Tribromoethyl chloroformate

Cat. No. B098993
CAS RN: 17182-43-3
M. Wt: 345.21 g/mol
InChI Key: CVIJTVPSUNZYMA-UHFFFAOYSA-N
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Description

2,2,2-Tribromoethyl chloroformate is a chemical compound with the molecular formula C3H2Br3ClO2 . It contains a total of 11 atoms, including 2 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Chlorine atom, and 3 Bromine atoms . It is used as a protecting reagent for aliphatic and aromatic hydroxyl and amino groups .


Synthesis Analysis

The synthesis of 2,2,2-Tribromoethyl chloroformate involves the use of 2,2,2-Tribromoethyl chloroformate as a functional initiator . The side products of this reaction are 1,1-dichloroethylene and carbon dioxide .


Molecular Structure Analysis

The molecular structure of 2,2,2-Tribromoethyl chloroformate contains a total of 10 bonds, including 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . The 3D chemical structure image of 2,2,2-Tribromoethyl chloroformate is based on the ball-and-stick model .


Chemical Reactions Analysis

2,2,2-Tribromoethyl chloroformate is used to protect amines . The side products of this reaction are 1,1-dichloroethylene and carbon dioxide .


Physical And Chemical Properties Analysis

The molecular weight of 2,2,2-Tribromoethyl chloroformate is 345.210 . It has a LogP value of 3.03 .

Scientific Research Applications

1. As a Protecting Agent

2,2,2-Tribromoethyl chloroformate is primarily used as a protecting agent for alcohols and carboxylic acids in chemical synthesis. This application is crucial for the selective modification of molecules, particularly in complex organic syntheses where specific functional groups need to be protected to avoid unwanted reactions. Sampson (2001) highlighted its role in protecting alcohols and carboxylic acids, noting its physical properties and handling precautions due to its potential toxicity and corrosive nature Sampson, 2001.

2. In Electrospinning of Nanofibers

Fryczkowski et al. (2013) explored the use of 2,2,2-tribromoethyl chloroformate in the electrospinning of nanofibers. They conducted an experiment to replace chloroform with 2,2,2-trifluoroethanol for preparing spinning fluids containing poly(3-hydroxybutyrate) and polyaniline. The study found significant differences in the morphology and thermal properties of fibers when using this compound, indicating its potential in nanotechnology applications Fryczkowski et al., 2013.

3. In Chloroform Synthesis and Analysis

Several studies have discussed the formation and analysis of chloroform, where 2,2,2-tribromoethyl chloroformate might be relevant. For instance, the formation of chloroform as a byproduct in various industrial and environmental processes has been studied, highlighting the importance of monitoring and managing its levels to mitigate health risks Fiss et al., 2007; Allonier et al., 2000.

Mechanism of Action

The mechanism of action of 2,2,2-Tribromoethyl chloroformate involves the use of 2,2,2-Trichloroethyl chloroformate (Troc-Cl) to protect amines . The side products of this reaction are 1,1-dichloroethylene and carbon dioxide .

Safety and Hazards

2,2,2-Tribromoethyl chloroformate is considered hazardous. It is toxic if inhaled and causes severe skin burns and eye damage . It may also be corrosive to metals .

Future Directions

The future directions of 2,2,2-Tribromoethyl chloroformate could involve its use in various applications such as the separation of 2,2,2-Tribromoethyl chloroformate on Newcrom R1 HPLC column .

properties

IUPAC Name

2,2,2-tribromoethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br3ClO2/c4-3(5,6)1-9-2(7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIJTVPSUNZYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)(Br)Br)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169170
Record name 2,2,2-Tribromoethyl chloroformate
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Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Tribromoethyl chloroformate

CAS RN

17182-43-3
Record name Carbonochloridic acid, 2,2,2-tribromoethyl ester
Source CAS Common Chemistry
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Record name 2,2,2-Tribromoethyl chloroformate
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Record name 2,2,2-Tribromoethyl chloroformate
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Record name 2,2,2-tribromoethyl chloroformate
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Record name 2,2,2-TRIBROMOETHYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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